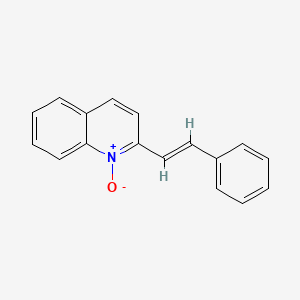

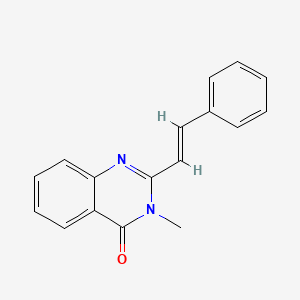

2-(2-phenylvinyl)quinoline 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-phenylvinyl)quinoline 1-oxide (PQ) is a synthetic compound that has been used extensively in scientific research. PQ belongs to the family of quinoline derivatives and is a potent redox-cycling agent. PQ has been employed as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases.

科学的研究の応用

2-(2-phenylvinyl)quinoline 1-oxide has been used extensively in scientific research as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases. This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants. This compound has also been used to induce mitochondrial dysfunction by inhibiting mitochondrial complex I and inducing mitochondrial membrane depolarization. This compound has been employed to study neurodegenerative diseases such as Parkinson's and Alzheimer's diseases by inducing dopaminergic and cholinergic neuronal cell death.

作用機序

2-(2-phenylvinyl)quinoline 1-oxide exerts its toxic effects by redox-cycling between its oxidized and reduced forms. This compound is first oxidized to this compound•+ by cellular oxidants such as superoxide anion and hydrogen peroxide. This compound•+ then reduces back to this compound by accepting an electron from cellular antioxidants such as glutathione. This redox-cycling process generates ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids. This compound also inhibits mitochondrial complex I, which leads to the depletion of ATP and the induction of mitochondrial dysfunction.

Biochemical and Physiological Effects:

This compound has been shown to induce oxidative stress, mitochondrial dysfunction, and neurodegeneration in various cellular and animal models. This compound has been shown to induce dopaminergic and cholinergic neuronal cell death, which is similar to the pathogenesis of Parkinson's and Alzheimer's diseases. This compound has also been shown to induce oxidative DNA damage, protein oxidation, and lipid peroxidation, which are hallmarks of oxidative stress.

実験室実験の利点と制限

2-(2-phenylvinyl)quinoline 1-oxide is a potent redox-cycling agent that can induce oxidative stress and mitochondrial dysfunction in various cellular and animal models. This compound is a cost-effective and readily available compound that can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. This compound is highly toxic and can induce cell death at low micromolar concentrations. This compound also generates ROS, which can damage cellular macromolecules and interfere with the interpretation of experimental results.

将来の方向性

For 2-(2-phenylvinyl)quinoline 1-oxide research include developing new this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Future research should also focus on elucidating the molecular mechanisms underlying this compound-induced neurodegeneration and identifying potential therapeutic targets for neurodegenerative diseases.

合成法

2-(2-phenylvinyl)quinoline 1-oxide can be synthesized through several methods, including the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate, the reaction of 2-amino-4-phenylquinoline with benzaldehyde, and the oxidation of 2-(2-phenylvinyl)quinoline with lead tetraacetate. The most commonly used method for this compound synthesis is the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate. This method yields high-quality this compound with a purity of over 95%.

特性

IUPAC Name |

1-oxido-2-[(E)-2-phenylethenyl]quinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(12-10-14-6-2-1-3-7-14)13-11-15-8-4-5-9-17(15)18/h1-13H/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWDUITZTBDOIB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)

![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)